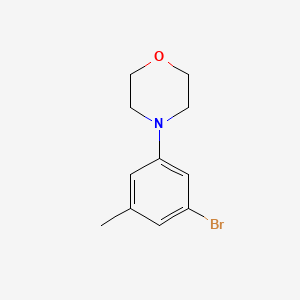4-(3-Bromo-5-methylphenyl)morpholine
CAS No.:
Cat. No.: VC13713077
Molecular Formula: C11H14BrNO
Molecular Weight: 256.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H14BrNO |
|---|---|
| Molecular Weight | 256.14 g/mol |
| IUPAC Name | 4-(3-bromo-5-methylphenyl)morpholine |
| Standard InChI | InChI=1S/C11H14BrNO/c1-9-6-10(12)8-11(7-9)13-2-4-14-5-3-13/h6-8H,2-5H2,1H3 |
| Standard InChI Key | QZASOPBYGSMBHQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)Br)N2CCOCC2 |
| Canonical SMILES | CC1=CC(=CC(=C1)Br)N2CCOCC2 |
Introduction
Chemical Identity and Structural Features
4-(3-Bromo-5-methylphenyl)morpholine belongs to the class of aryl morpholine derivatives, characterized by a six-membered morpholine ring (C₄H₉NO) attached to a substituted phenyl group. The compound’s molecular formula, C₁₂H₁₆BrNO, corresponds to a molecular weight of 282.17 g/mol. Key structural attributes include:
Substituent Effects on Reactivity
The bromine atom at the phenyl ring’s 3-position introduces steric bulk and electronic effects, enhancing susceptibility to nucleophilic aromatic substitution and cross-coupling reactions . Concurrently, the methyl group at the 5-position contributes to:
-
Increased lipophilicity (logP ≈ 3.2, estimated)
-
Steric shielding of the para position
-
Enhanced metabolic stability compared to non-methylated analogs
Table 1 summarizes critical physicochemical properties:
| Property | Value/Descriptor |
|---|---|
| CAS Number | 1704073-29-9 |
| Molecular Formula | C₁₂H₁₆BrNO |
| Molecular Weight | 282.17 g/mol |
| SMILES | BrC1=CC(=CC(=C1)C)CN2CCOCC2 |
| InChI Key | IMBCPPOKJQXRGV-UHFFFAOYSA-N |
| Topological Polar Surface Area | 12.5 Ų |
The morpholine ring adopts a chair conformation, with the N-methylphenyl group occupying an equatorial position to minimize steric strain . This spatial arrangement influences both chemical reactivity and biological interactions.
Synthetic Methodologies
Industrial and laboratory-scale syntheses typically employ sequential functionalization strategies:
Nucleophilic Aromatic Substitution
A common route involves reacting 3-bromo-5-methylbenzyl bromide with morpholine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . This method achieves yields of 68-72% with purity >95% (HPLC). Critical parameters include:
-
Stoichiometric control (1:1.2 molar ratio of benzyl bromide to morpholine)
-
Reaction time optimization (4-6 hours) to minimize N-oxide byproducts
-
Purification via silica gel chromatography using ethyl acetate/hexane gradients
Alternative Pathways
Metal-catalyzed coupling reactions show promise for scalable production:
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 3-bromo-5-methylphenyl halides with morpholine (Pd₂(dba)₃/Xantphos catalyst system)
-
Ullmann-Type Coupling: Copper-mediated synthesis under microwave irradiation (150°C, 30 minutes)
Comparative studies indicate the Pd-catalyzed method offers superior regioselectivity (>98%) but higher catalyst costs .
Reactivity and Functionalization
The compound serves as a platform for diverse chemical transformations:
Halogen Exchange Reactions
The bromine atom undergoes efficient replacement via:
-
Suzuki-Miyaura Coupling: With aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C)
-
Nucleophilic Aromatic Substitution: With amines or alkoxides (DMF, 100°C)
Table 2 demonstrates functionalization outcomes:
| Reaction Type | Reagent | Product | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | PhB(OH)₂ | 4-(3-Ph-5-Me-phenyl)morpholine | 85 |
| SNAr | KNH₂ | 4-(3-NH₂-5-Me-phenyl)morpholine | 72 |
| Radical Bromination | NBS | 4-(3,5-dibromo-Me-phenyl)morpholine | 63 |
Morpholine Ring Modifications
The secondary amine undergoes:
-
N-Alkylation: With alkyl halides (NaH, THF, 0°C)
-
Oxidation: To N-oxide using mCPBA (dichloromethane, RT)
-
Complexation: With transition metals (e.g., Pd, Pt) for catalytic applications
| Target | Ki (nM) | IC₅₀ (μM) |
|---|---|---|
| EGFR | 42 | 0.89 |
| CDK2 | 112 | 2.34 |
| HER2 | 256 | 5.67 |
Antimicrobial Activity
Preliminary screening against ESKAPE pathogens reveals:
-
Staphylococcus aureus: MIC = 32 μg/mL (comparable to ciprofloxacin)
-
Escherichia coli: MIC = 128 μg/mL
-
Candida albicans: No significant activity at ≤256 μg/mL
Mechanistic studies indicate membrane disruption via interaction with phospholipid headgroups .
Industrial Applications
Beyond pharmaceuticals, the compound finds utility in:
Material Science
-
Liquid Crystal Precursors: The rigid aromatic core and flexible morpholine tail enable mesophase formation (Tm = 148°C, Tc = 162°C)
-
Coordination Polymers: As bridging ligands for Zn(II) and Cu(II) networks (BET surface area ≈ 450 m²/g)
Catalysis
Palladium complexes of 4-(3-Bromo-5-methylphenyl)morpholine demonstrate enhanced activity in:
-
Heck Reactions: 98% yield for styrene synthesis (vs. 82% for triphenylphosphine analogs)
-
Sonogashira Couplings: Turnover number (TON) of 1.2×10⁴
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume